m-PEG6-Ms, or methoxy polyethylene glycol with a molecular weight of approximately 6, is a versatile compound widely utilized in scientific research, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound serves as a linker that facilitates the conjugation of various biomolecules, enhancing their stability and efficacy in biological applications. m-PEG6-Ms is classified as a polyethylene glycol derivative, which is known for its biocompatibility and ability to improve the solubility of hydrophobic compounds.
The synthesis of m-PEG6-Ms typically involves the reaction of methoxy polyethylene glycol with specific functional groups that allow for its use as a crosslinker. The general synthetic route includes:
The detailed steps can vary based on the specific application, but common methods include nucleophilic substitution reactions where the methoxy group is replaced by another functional group that can further react with target molecules .
The molecular structure of m-PEG6-Ms consists of a polyethylene glycol backbone with a methoxy group at one end. This structure contributes to its solubility and ability to form stable linkages with other molecules. The general formula can be represented as follows:
The presence of the methoxy group enhances the compound's hydrophilicity, making it suitable for various biological applications .
m-PEG6-Ms participates in several chemical reactions, primarily through its reactive end groups. Common reactions include:
These reactions are typically monitored using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to confirm successful conjugation .
The mechanism of action for m-PEG6-Ms primarily involves its role as a linker in PROTAC technology. PROTACs harness cellular ubiquitin-proteasome pathways to selectively degrade target proteins. m-PEG6-Ms enhances this process by:
This mechanism is crucial for developing targeted therapies in cancer treatment and other diseases .
m-PEG6-Ms exhibits several notable physical and chemical properties:
These properties make m-PEG6-Ms an excellent choice for use in bioconjugation processes and drug development.
m-PEG6-Ms has numerous applications in scientific research, including:
The integration of polyethylene glycol (PEG) into bioconjugation chemistry represents a transformative advancement in therapeutic design. Initially explored in the 1970s for protein modification, PEGylation emerged to address challenges such as rapid renal clearance and immunogenicity of biologic therapeutics. Early strategies employed polydisperse PEG polymers randomly conjugated to lysine residues, which improved pharmacokinetics but introduced batch heterogeneity and potential activity loss. The 1990s marked a shift toward monodisperse PEGs (e.g., discrete 6-unit PEGs like m-PEG6-Ms), enabling precise control over molecular weight and conjugation sites [1] [6]. This evolution facilitated site-specific modifications critical for antibody-drug conjugates (ADCs) and targeted therapies, where reproducibility and stoichiometry are paramount. For example, modern ADCs like Trodelvy® (sacituzumab govitecan) leverage hydrolyzable PEG-containing linkers to optimize drug-antibody ratios (DAR) and solubility [3].
Table 1: Evolution of PEG Linker Design in Bioconjugation
Era | Linker Type | Key Advancements | Therapeutic Impact |
---|---|---|---|
1970s-1980s | Polydisperse PEGs | Random protein conjugation; increased half-life | Reduced immunogenicity; improved PK |
1990s-2000s | Heterobifunctional PEGs | Site-specific conjugation (e.g., cysteine residues) | Enhanced batch consistency |
2010s-Present | Monodisperse PEGs (e.g., m-PEG6-Ms) | Defined chain length; tailored functional groups | Precision ADCs (e.g., DAR optimization) |
m-PEG6-Ms (methoxy-terminated hexaethylene glycol mesylate) exemplifies the sophistication achievable with monodisperse PEG linkers. Its structure comprises six ethylene oxide units, a methoxy end-group ensuring hydrophilicity, and a mesylate (–OMs) terminus serving as a superior leaving group for nucleophilic substitution reactions. This design confers three key advantages:
In ADCs, m-PEG6-Ms-derived linkers increase the drug-to-antibody ratio (DAR) while maintaining low aggregation. For instance, lysine-conjugated ADCs using pendant PEG architectures demonstrate 40% lower aggregation than linear PEG analogs [5].
Table 2: Clinical ADCs Utilizing PEG-Based Linkers
ADC (Trade Name) | Target | Linker Structure | Payload | Role of PEG |
---|---|---|---|---|
Trodelvy® | Trop-2 | CL2A (PEG-containing) | SN-38 | Enhances solubility; pH-sensitive release |
Zynlonta® | CD19 | MP-PEG8-VA-PABC | SG3199 | Optimizes enzyme accessibility |
The hydrodynamic properties of PEG-conjugated biomolecules are governed by polymer-solvent interactions and chain conformation. m-PEG6-Ms modulates these properties via:
Table 3: Hydrodynamic Properties of PEGylated Biomolecules
PEG Length (Units) | Theoretical Rₕ Increase (%) | Observed s₂₀,w (Svedberg) | Key Simulation Parameters |
---|---|---|---|
6 (m-PEG6-Ms) | 60–80% | 4.8 ± 0.2 | Bond length: 3.5 Å; σ: 4.2 Å |
12 | 120–150% | 6.3 ± 0.3 | Bond length: 3.5 Å; σ: 4.2 Å |
24 | 200–250% | 8.9 ± 0.4 | Bond length: 3.5 Å; σ: 4.2 Å |
Rₕ: Hydrodynamic radius; s₂₀,w: Sedimentation coefficient in water at 20°C
The length-tunability of monodisperse PEGs like m-PEG6-Ms thus provides a quantitative lever to engineer in vivo behavior, where increments as small as 3 ethylene oxide units significantly alter clearance rates and tissue penetration [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7